molecular formula C4H11NSSi B14615447 N-(Trimethylsilyl)methanethioamide CAS No. 58065-66-0

N-(Trimethylsilyl)methanethioamide

Cat. No.: B14615447
CAS No.: 58065-66-0
M. Wt: 133.29 g/mol
InChI Key: BPASVHIRBZGNGI-UHFFFAOYSA-N
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Description

N-(Trimethylsilyl)methanethioamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trimethylsilyl)methanethioamide can be synthesized through the reaction of methanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl derivative by neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Trimethylsilyl)methanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis yields methanethioamide and trimethylsilanol, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

N-(Trimethylsilyl)methanethioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trimethylsilyl)methanethioamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for sensitive functional groups during chemical synthesis, preventing unwanted side reactions. Additionally, the sulfur atom in the methanethioamide moiety can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methanethioamide: The parent compound without the trimethylsilyl group.

    Trimethylsilyl Chloride: A reagent used in the synthesis of silylated derivatives.

    Thioacetamide: A sulfur analog of acetamide with similar reactivity.

Uniqueness

N-(Trimethylsilyl)methanethioamide is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability compared to its non-silylated counterparts. This makes it particularly useful in analytical applications and as a protecting group in synthetic chemistry .

Properties

CAS No.

58065-66-0

Molecular Formula

C4H11NSSi

Molecular Weight

133.29 g/mol

IUPAC Name

N-trimethylsilylmethanethioamide

InChI

InChI=1S/C4H11NSSi/c1-7(2,3)5-4-6/h4H,1-3H3,(H,5,6)

InChI Key

BPASVHIRBZGNGI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC=S

Origin of Product

United States

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